

"characterization of 1H-Indazole-3,6-dicarboxylic acid"

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Compound of Interest

Compound Name: *1H-Indazole-3,6-dicarboxylic acid*

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An In-depth Technical Guide to the Characterization of **1H-Indazole-3,6-dicarboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3] **1H-Indazole-3,6-dicarboxylic acid** is a key derivative, offering multiple functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols for structural elucidation, and offer field-proven insights into the analysis of this important heterocyclic building block. The methodologies and expected data presented herein are synthesized from established literature on closely related indazole analogues, providing a robust framework for researchers.

Introduction: The Significance of the Indazole Scaffold

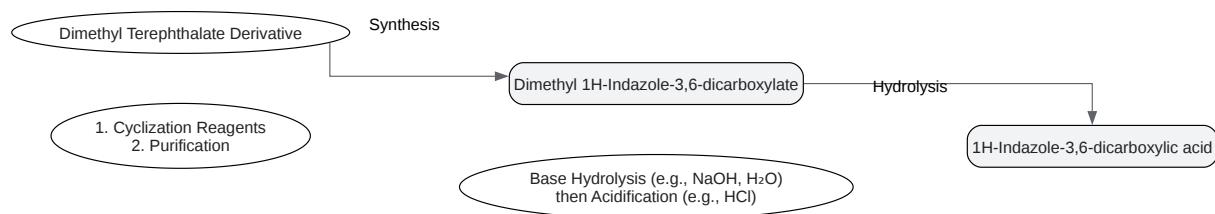
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, exists predominantly in its thermodynamically stable *1H*-tautomeric form.[3][4] This stability, combined with its unique electronic properties, makes the indazole core a cornerstone in drug

discovery. Several FDA-approved drugs, such as the anti-cancer agent Axitinib and the antiemetic Granisetron, feature this moiety, highlighting its clinical relevance.[1][5]

1H-Indazole-3,6-dicarboxylic acid, in particular, is a valuable intermediate. The carboxylic acid groups at the C3 and C6 positions serve as versatile synthetic handles for creating libraries of compounds through reactions like amidation and esterification.[6][7] This allows for systematic exploration of the structure-activity relationship (SAR) in drug development programs. A thorough and accurate characterization of this starting material is, therefore, a non-negotiable prerequisite for the synthesis of novel therapeutic candidates.

Synthesis Pathway and Rationale

While multiple routes to the indazole core exist[5][8], a common and effective strategy for producing **1H-Indazole-3,6-dicarboxylic acid** involves the hydrolysis of its corresponding diester, dimethyl 1H-indazole-3,6-dicarboxylate. This precursor can be synthesized via established methods for indazole formation.[9] The choice of a hydrolysis-based final step is logical as esters are often used as protecting groups for carboxylic acids during preceding synthetic transformations and are generally straightforward to deprotect under basic conditions. [10]



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Caption: Proposed synthesis of **1H-Indazole-3,6-dicarboxylic acid**.

Experimental Protocol: Synthesis via Hydrolysis

- Step 1: Dissolution: Dissolve dimethyl 1H-indazole-3,6-dicarboxylate (1.0 eq) in a suitable solvent mixture such as methanol and water.
- Step 2: Saponification: Add an excess of aqueous sodium hydroxide (e.g., 2.5 eq of a 2M solution) to the solution.
- Step 3: Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed. The rationale here is that the dicarboxylic acid product will have a much lower R_f value (be more polar) than the diester starting material.
- Step 4: Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.
- Step 5: Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The desired product will precipitate out of the solution as its solubility in acidic water is low.
- Step 6: Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.[\[11\]](#)

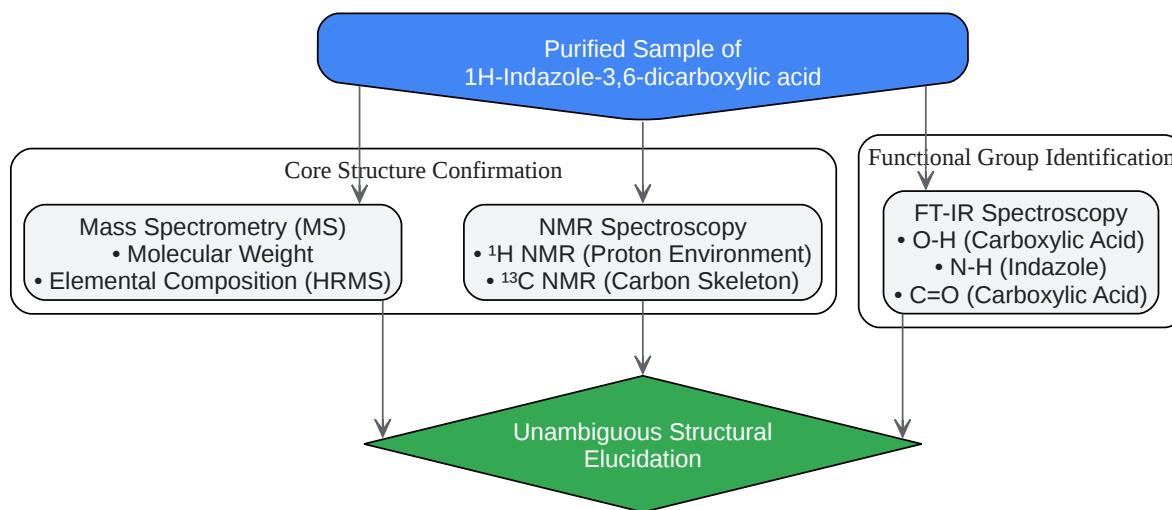
Physicochemical Properties

A precise understanding of the physical properties is fundamental for handling, formulation, and quality control.

Property	Expected Observation	Rationale & Comparative Insights
Appearance	Off-white to pale yellow crystalline powder	Similar indazole carboxylic acids, like the 3-monocarboxylic acid derivative, are described as off-white to yellow crystalline powders. [6]
Molecular Formula	C ₉ H ₆ N ₂ O ₄	---
Molecular Weight	222.16 g/mol	---
Melting Point	>300 °C (with decomposition)	Dicarboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high melting points. For comparison, 1H-indazole-6-carboxylic acid melts at 302-307 °C [12] and the 4-carboxylic acid isomer melts at 288-293 °C. The presence of a second carboxylic acid group is expected to further increase this value.
Solubility	Soluble in DMSO, DMF, and aqueous base (e.g., NaOH, NaHCO ₃). Sparingly soluble in methanol and ethanol. Insoluble in water, diethyl ether, and non-polar solvents.	The two polar carboxylic acid groups and the heterocyclic system govern solubility. Solubility in aqueous base is due to the formation of the highly soluble dicarboxylate salt.

Spectroscopic and Structural Characterization Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are complementary and collectively provide a complete picture of the molecular structure.



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